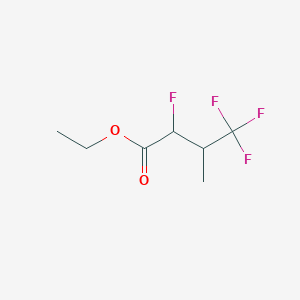

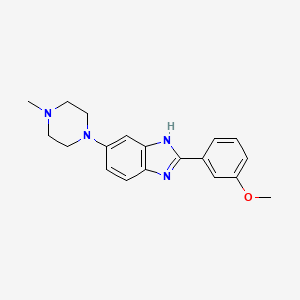

![molecular formula C14H12N4O3 B2852345 1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylic acid CAS No. 1708079-86-0](/img/structure/B2852345.png)

1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylic acid is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been utilized in a wide range of applications due to their potential as a pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of oxadiazoles has gained momentum due to their versatility in drug discovery . An efficient one-pot method was developed for the synthesis of 2- (1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The molecular structure of oxadiazoles consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . This was an annulation reaction, followed by desulfurization/intramolecular rearrangement, and gave a maximum of 94% yield .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various spectroscopic techniques. For instance, the FT-IR spectrum can provide information about functional groups present in the compound . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon atoms in the compound .Applications De Recherche Scientifique

Antiviral Activity

The 1,2,4-oxadiazole ring is known for its antiviral properties. Compounds with this moiety have been reported to show inhibitory activity against influenza A and other viruses . The ethyl substitution on the oxadiazole ring could potentially enhance these properties, making it a candidate for further research in antiviral drug development.

Anti-inflammatory Properties

Pyrazole derivatives are recognized for their anti-inflammatory effects. The combination of the pyrazole ring with the oxadiazole could lead to the development of new anti-inflammatory agents that might be more effective or have fewer side effects compared to current medications .

Anticancer Potential

The structural complexity of 1-(4-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazole-3-carboxylic acid suggests it could interact with various biological targets. Research into similar compounds has shown promise in the fight against cancer, with some derivatives exhibiting the ability to inhibit tumor growth .

Antimicrobial Efficacy

Compounds containing 1,2,4-oxadiazole have been studied for their antimicrobial activity. This compound could be explored for its potential to act against resistant strains of bacteria, offering a new avenue for antibiotic research .

Antitubercular Activity

Given the ongoing challenge of tuberculosis and the emergence of drug-resistant strains, there is a constant need for new antitubercular agents. The 1,2,4-oxadiazole moiety has shown activity against Mycobacterium tuberculosis, suggesting that this compound could be a valuable addition to the antitubercular arsenal .

Antidiabetic Applications

The pyrazole core is present in several antidiabetic drugs. Research into the effects of 1,2,4-oxadiazole derivatives on blood sugar levels could reveal this compound as a potential candidate for diabetes treatment .

Anticholinesterase Activity

Compounds with 1,2,4-oxadiazole and pyrazole rings have been investigated for their anticholinesterase activity, which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s. This compound could contribute to the development of new therapies for such conditions .

Plant Growth Regulation

Derivatives of indole , which is structurally similar to pyrazole , have been used as plant growth regulators. Exploring the effects of this compound on plant hormone pathways could open up possibilities in agriculture and horticulture .

Mécanisme D'action

Target of Action

It’s worth noting that 1,2,4-oxadiazoles, a key structural component of this compound, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have also been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Mode of Action

The oxadiazole moiety is known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen . This property could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Given the anti-infective activities of 1,2,4-oxadiazoles , it can be inferred that the compound may interfere with the biochemical pathways of infectious agents, leading to their inhibition.

Pharmacokinetics

The presence of the oxadiazole moiety, which is a common feature in many pharmaceuticals , suggests that this compound may have favorable pharmacokinetic properties.

Result of Action

Given the anti-infective activities of 1,2,4-oxadiazoles , it can be inferred that the compound may inhibit the growth or proliferation of infectious agents at the molecular and cellular levels.

Orientations Futures

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields such as medicinal chemistry, material science, and high energy molecules .

Propriétés

IUPAC Name |

1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3/c1-2-12-15-13(17-21-12)9-3-5-10(6-4-9)18-8-7-11(16-18)14(19)20/h3-8H,2H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVUZMQDBIYNDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C2=CC=C(C=C2)N3C=CC(=N3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

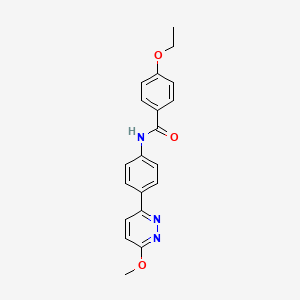

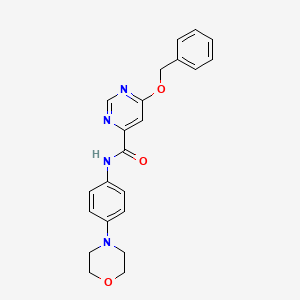

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-oxo-4H-chromene-2-carboxamide hydrochloride](/img/structure/B2852264.png)

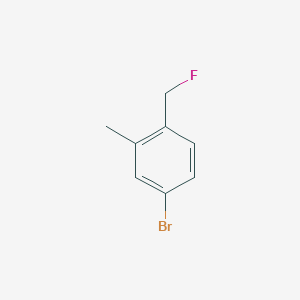

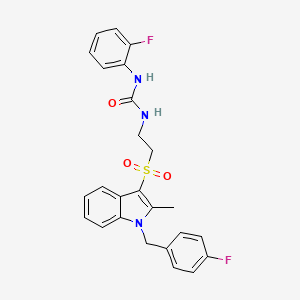

![1-(2,5-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2852265.png)

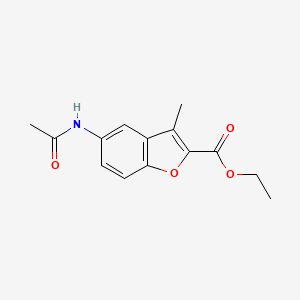

![(3-hydroxypiperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2852268.png)

![3-allyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2852270.png)

![(2Z)-6-[(2,5-dimethylbenzyl)oxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B2852273.png)

![N-butyl-4-((1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2852283.png)

![5-[(Thien-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2852285.png)